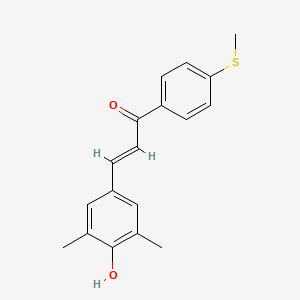

1-(4-Methylthiophenyl)-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2S/c1-12-10-14(11-13(2)18(12)20)4-9-17(19)15-5-7-16(21-3)8-6-15/h4-11,20H,1-3H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRSDLZWVTXEOY-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=CC(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C/C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Overview

1-(4-Methylthiophenyl)-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for diverse biological activities and as synthetic intermediates. Chalcones, also known as 1,3-diphenylprop-2-en-1-ones, consist of two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system.

Synthesis Methods

Several methods can be employed to synthesize chalcone derivatives such as this compound.

2.1. Conventional Condensation

A common method involves the condensation of an acetophenone derivative with a benzaldehyde derivative. For this compound, this would involve reacting 4'-methylthioacetophenone with 3,5-dimethyl-4-hydroxybenzaldehyde.

- Acid Catalysis : React 4′-methylthioacetophenone (1 equivalent) and 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) in ethanol saturated with gaseous hydrochloric acid. Stir the reaction mixture at room temperature for 6 hours, then eliminate the solvent by vacuum evaporation.

- Base Catalysis : Dissolve 1-[4-methylthiophenyl]-3-[3,5-dimethyl-4-hydroxyphenyl]prop-2-en-1-one in acetonitrile with 3 molar equivalents of potassium carbonate.

2.2. Phase Transfer Catalysis (PTC)

PTC is an efficient method for producing chalcone derivatives with multiple substitutions on a phenyl ring. This method is particularly useful when steric hindrance may limit the efficiency of modifications on the phenyl rings.

- Reaction Conditions : Use appropriate reactants and conditions for applying PTC, specifically either S-alkylation or O-alkylation.

- General Procedure : Perform the PTC reaction under a nitrogen atmosphere using a compound of General Formula (I a ) (10 g), potassium carbonate (1.5 equivalents), and tetra-n-butylammonium hydrogen sulfate (nBu 4 NHSO 4, 10% of compound of General Formula (I a )).

- Solvent and Temperature : Mix the reactants in 100 mL of solvent (50% water/50% toluene) and heat the mixture to 80°C before adding 1.0 equivalent of AAG1, AAG2, or AAG3 (AAG1 = tert-butyl \$$\alpha\$$-bromoisobutyrate, AAG2 = tert-butyl 2-methyl-2-(methylsulfonyloxy)propanoate, AAG3 = ethyl 2-methyl-2-(methylsulfonyloxy)propanoate). Keep the mixture under reflux for 22 hours, then add another 1.0 equivalent of potassium carbonate and a 2nd aliquot of 1.0 equivalent of AAG1, AAG2, or AAG3.

- Reaction Time : The reaction is carried out with at least one equivalent of the starting compound and the sulfonic acid derivative and pursued for at least 12 hours. Additional sulfonic acid derivative and/or catalyst (cesium or potassium carbonate) may be added, and the reaction can continue for 24, 48, or more hours until completion, before purification.

2.3. Biginelli Reaction

The Biginelli reaction is a multicomponent reaction used for synthesizing dihydropyrimidine derivatives. Although primarily used for dihydropyrimidinones, modifications of this reaction can be a useful strategy to decorate the final heterocyclic structure.

- Original Conditions : The original Biginelli reaction involves aromatic aldehydes, ethyl acetoacetate, and urea or thiourea under acid catalysis.

- Modified Conditions : Use acylals, masked carbonyl functionalities, together with ethyl acetoacetate and urea or thiourea to yield dihydropyrimidinones under acid catalysis, such as 12-tungstophosphoric acid (PW), 12-molybdophosphoric acid (PMo), or zinc chloride in a one-pot procedure under solvent-free conditions.

- One-Pot Synthesis : Generate benzaldehydes in situ from benzyl halides under catalyst-free conditions, followed by conversion into dihydropyrimidones in a one-pot manner under microwave irradiation. The oxidation of benzyl halide to aldehyde is performed using Kornblum oxidation conditions with DMSO as the solvent under microwave irradiation at 80 °C.

Reaction Parameters

| Parameter | Details |

|---|---|

| Reactants | 4′-methylthioacetophenone, 3,5-dimethyl-4-hydroxybenzaldehyde |

| Catalysts | Acid (e.g., gaseous hydrochloric acid), Base (e.g., potassium carbonate), Phase Transfer Catalyst (e.g., tetra-n-butylammonium hydrogen sulfate) |

| Solvents | Ethanol, Acetonitrile, Toluene/Water (50/50) |

| Temperature | Room temperature (for acid catalysis), 80-120°C (for PTC) |

| Atmosphere | Nitrogen (for PTC) |

| Reaction Time | 6 hours (acid catalysis), 22-48 hours (PTC) |

| Purification Methods | Vacuum evaporation, Recrystallization |

Synthetic Route Examples

- Step 1 : Synthesis of 1-[4-methylthiophenyl]-(E)-3-[3,5-dimethyl-4-hydroxyphenyl]prop-2-en-1-one (intermediate 1).

- Step 2 : Synthesis of 1-[4-methylthiophenyl]-(E)-3-[3,5-dimethyl-4-tertiobutylcarbonyldimethylmethyloxyhenyl]prop-2-en-1-one (intermediate 2) from intermediate 1.

4.2. Synthesis of Chalcone Derivatives using Phase Transfer Catalysis This method involves the use of appropriate reactants and conditions for applying Phase Transfer Catalysis (PTC), in particular by either S-alkylation or O-alkylation to produce chalcone derivatives of General Formula (I b ).

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Methylthiophenyl)-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a diketone.

Reduction: Formation of a diol.

Substitution: Formation of various substituted chalcones.

Aplicaciones Científicas De Investigación

1-(4-Methylthiophenyl)-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(4-Methylthiophenyl)-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to the presence of the hydroxy group, which can donate hydrogen atoms to neutralize free radicals. Its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparación Con Compuestos Similares

Substituent Effects on Electronic Properties

The electron-donating methylthio group contrasts with electron-withdrawing substituents (e.g., –F, –Cl) in analogues like (E)-1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (C18H17FO4) . Quantum chemical descriptors for similar chalcones (Table 1) reveal that methoxy groups (e.g., in (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one) yield higher electron densities (HOMO: -8.723 eV) compared to hydroxylated derivatives, which may exhibit lower HOMO energies due to –OH's electron-withdrawing nature .

Table 1: Quantum Chemical Descriptors of Chalcone Analogues

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (μ) |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -1.764 | 4.959 |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl) | -8.171 | -1.329 | 5.386 |

Structural Planarity and Dihedral Angles

The dihedral angle between aromatic rings in chalcones affects conjugation and intermolecular interactions. Fluorinated analogues, such as (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, exhibit dihedral angles ranging from 7.14° to 56.26° depending on substituent bulk and hydrogen bonding .

Actividad Biológica

1-(4-Methylthiophenyl)-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activities associated with this specific chalcone derivative, supported by research findings and data.

- Molecular Formula : C₁₈H₁₈O₂S

- Molecular Weight : 298.4 g/mol

- CAS Number : 824932-89-0

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxy group in the structure contributes to its capacity to donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress.

- Anticancer Mechanisms : Research indicates that this compound may inhibit critical signaling pathways involved in cancer cell proliferation, particularly the STAT3 and NF-κB pathways. These pathways are often upregulated in various cancers, making them potential targets for therapeutic intervention .

Antioxidant Properties

Studies have shown that chalcones exhibit significant antioxidant activity. The presence of phenolic hydroxyl groups enhances their ability to scavenge free radicals. For instance, the compound has been demonstrated to effectively reduce oxidative stress markers in vitro.

Antimicrobial Effects

Research indicates that this chalcone demonstrates antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic functions.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this chalcone derivative:

Case Studies

- Breast Cancer : A study highlighted the effectiveness of this compound in inhibiting breast cancer cell proliferation through modulation of the NF-κB signaling pathway .

- Ovarian Cancer : In vitro studies showed that this compound significantly reduced cell viability in ovarian cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Colorectal Cancer : Research demonstrated that treatment with this chalcone resulted in decreased phosphorylation of STAT3 and reduced cancer cell migration and invasion .

Q & A

Q. Methodological Recommendations :

- Standardize assays (e.g., MIC for antimicrobials, ORAC for antioxidants) .

- Use molecular docking to correlate substituent patterns with target binding (e.g., COX-2 for anti-inflammatory activity) .

What strategies optimize the synthesis of derivatives for nonlinear optical (NLO) applications?

Advanced Research Question

NLO activity depends on π-conjugation and crystal packing:

- Substituent engineering : Introduce electron-donating groups (e.g., -OCH) to enhance hyperpolarizability .

- Crystallization control : Use slow evaporation in polar solvents (e.g., DMF/water) to achieve non-centrosymmetric packing .

Validation : Second-harmonic generation (SHG) testing confirms NLO efficiency, with metrics compared to urea or KDP standards .

How should researchers design stability studies for pharmaceutical formulations containing this compound?

Basic Research Question

Adopt ICH Q1A guidelines:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., retro-aldol cleavage of enone) .

Q. Key Stability Parameters :

- pH stability : Assess solubility and degradation in buffers (pH 1.2–7.4) .

- Excipient compatibility : Screen with common stabilizers (e.g., PVP, cyclodextrins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.